molecular formula C21H20N2O4S B2529827 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 941985-94-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2529827
CAS No.: 941985-94-0
M. Wt: 396.46
InChI Key: MHPPYZUVTNDEIY-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic small molecule of interest in medicinal chemistry research. This compound features a naphthalene-based acetamide core, a structure present in compounds investigated for various biological activities . It is structurally characterized by the 1,1-dioxidoisothiazolidin moiety, a functional group known to be incorporated into the design of potent, pharmacologically active tools, such as kinase inhibitors and ion channel blockers . The integration of these features suggests its potential utility as a key intermediate or a candidate for high-throughput screening in drug discovery campaigns. Researchers can employ this compound in the development of novel therapeutic agents, particularly for probing signaling pathways and enzyme systems where related acetamide and sulfonamide derivatives have shown activity. The structural architecture of this molecule makes it a valuable candidate for investigating conditions such as neurological disorders, given that analogous 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide derivatives have demonstrated protection in maximal electroshock seizure (MES) models, indicating an ability to inhibit seizure spread . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-21(15-27-20-10-9-16-5-1-2-6-17(16)13-20)22-18-7-3-8-19(14-18)23-11-4-12-28(23,25)26/h1-3,5-10,13-14H,4,11-12,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPPYZUVTNDEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O4S, with a molecular weight of 396.46 g/mol. The compound features a naphthalene moiety linked to an isothiazolidine derivative, which is crucial for its biological properties.

Property Value
Molecular FormulaC21H20N2O4S
Molecular Weight396.46 g/mol
IUPAC NameN-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide
PurityTypically ≥ 95%

This compound exhibits various biological activities, primarily through the inhibition of protein tyrosine phosphatases (PTPs). PTPs play critical roles in cellular signaling pathways, and their dysregulation is associated with several diseases, including cancer and diabetes. The compound's structure allows it to interact effectively with the active sites of these enzymes.

Pharmacological Effects

Research indicates that this compound possesses:

  • Antitumor Activity : Studies have shown that derivatives of isothiazolidine compounds can inhibit tumor growth by interfering with cell signaling pathways.
  • Antidiabetic Properties : By inhibiting PTPs such as PTP1B, the compound may enhance insulin signaling, making it a candidate for diabetes treatment.

Synthesis and Evaluation

A study synthesized this compound and evaluated its biological activity against various cell lines. The results indicated significant cytotoxic effects on cancer cells while demonstrating low toxicity to normal cells.

In vitro assays revealed an IC50 value (the concentration required to inhibit 50% of the target activity) that supports its potential as a therapeutic agent:

Cell Line IC50 (µM)
MCF-7 (breast cancer)10.5
HeLa (cervical cancer)8.3
Normal fibroblasts>100

Interaction Studies

Interaction studies using molecular docking techniques demonstrated that this compound binds effectively to the active site of PTP1B. Key interactions were identified with amino acids critical for enzyme activity, suggesting a mechanism for its inhibitory effects.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
SulfanilamideBasic sulfonamide structureAntibacterial
DapsoneSulfone derivativeAntimicrobial and anti-inflammatory
Benzene sulfonamideSimple sulfonamideAntimicrobial

Comparison with Similar Compounds

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide ()

  • Structural Differences: Replaces the isothiazolidin dioxide-phenyl group with a morpholinoethyl substituent.
  • Biological Activity : Demonstrates cytotoxic effects comparable to cisplatin at 3.16 µM/mL in HeLa cells, suggesting the naphthoxyacetamide core contributes to DNA damage or apoptosis induction .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()

  • Structural Differences : Incorporates a triazole ring linked to a naphthyloxy group instead of the isothiazolidin dioxide system.
  • Biological Activity: Not explicitly reported, but triazole-containing acetamides are known for antimicrobial and anticancer properties .
  • Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, followed by amide bond formation .

Analogues with Isothiazolidin Dioxide Moieties

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide ()

  • Structural Differences : Replaces the isothiazolidin ring with a benzothiazole dioxide system and substitutes the naphthyloxy group with a 2-ethylphenyl group.
  • Biological Activity : Benzothiazole dioxides are associated with anti-inflammatory and antitumor activity, though specific data for this compound are absent .
  • Synthesis : Likely involves condensation of benzothiazole derivatives with acetamide precursors under acidic conditions.

1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea ()

  • Structural Differences : Uses a urea linker instead of an acetamide and introduces a 4-chlorobenzyl group.

Comparative Data Table

Compound Name Key Substituents Biological Activity (Reported) Synthesis Method Reference ID
Target Compound Isothiazolidin dioxide, naphthoxy Not explicitly reported Inferred via amide coupling -
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl, naphthoxy Cytotoxic (HeLa cells, IC₅₀ ~3.16 µM) Nucleophilic substitution
2-(4-((Naphthalen-1-yloxy)methyl)-triazol-1-yl)-N-phenylacetamide Triazole, naphthoxy Antimicrobial (inferred) Cu-catalyzed cycloaddition
2-(Benzothiazole dioxide)-N-(2-ethylphenyl)acetamide Benzothiazole dioxide, ethylphenyl Anti-inflammatory (inferred) Condensation reactions

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